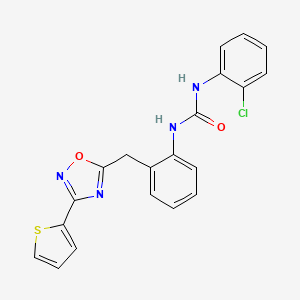

1-(2-Chlorophenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Descripción

This compound features a urea core bridging a 2-chlorophenyl group and a benzyl-substituted 1,2,4-oxadiazole ring. The oxadiazole moiety is further modified with a thiophen-2-yl group, enhancing its aromatic and electronic properties. Such hybrid structures are commonly explored for pharmacological applications due to the oxadiazole’s metabolic stability and the urea group’s hydrogen-bonding capacity .

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-3-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O2S/c21-14-7-2-4-9-16(14)23-20(26)22-15-8-3-1-6-13(15)12-18-24-19(25-27-18)17-10-5-11-28-17/h1-11H,12H2,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEZPVLNSWWQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)NC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(2-Chlorophenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a novel urea derivative featuring a 1,2,4-oxadiazole ring. This compound has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 376.9 g/mol. The presence of the chlorophenyl and thiophene groups enhances its pharmacological potential by facilitating interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities, including:

- Anticancer Activity : Many derivatives have shown efficacy against various cancer cell lines.

- Antimicrobial Activity : Exhibiting antibacterial and antifungal properties.

- Anti-inflammatory Effects : Potential in reducing inflammation through various pathways.

Anticancer Activity

- Mechanism of Action : The anticancer properties of oxadiazole derivatives are often attributed to their ability to inhibit key enzymes involved in tumor growth, such as topoisomerase and histone deacetylases (HDACs) .

-

Case Studies :

- A study demonstrated that a related oxadiazole compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 different cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .

- Another derivative was noted for its selective cytotoxicity against tumor cells while sparing normal cells, highlighting its potential for targeted cancer therapy .

Antimicrobial Activity

- Broad Spectrum Activity : Compounds similar to the target molecule have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity .

-

Research Findings :

- A series of 1,3,4-oxadiazole derivatives were tested for their antimicrobial efficacy and exhibited promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

- Molecular docking studies suggested strong binding affinities to bacterial enzymes, indicating a potential mechanism for their antimicrobial effects.

Detailed Research Findings

Aplicaciones Científicas De Investigación

- Anticancer Properties : Several studies have highlighted the anticancer potential of compounds containing oxadiazole and thiophene derivatives. For instance, derivatives similar to the compound have shown effectiveness against various cancer cell lines, including colon and breast cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Activity : The urea derivatives have been investigated for their antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against Gram-positive and Gram-negative bacteria . This suggests a potential application in developing new antibiotics.

- Anti-inflammatory Effects : Compounds with thiophene and urea functionalities have been reported to possess anti-inflammatory properties. They may inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases .

Case Studies

Several case studies illustrate the applications of this compound:

- Anticancer Study : A study conducted on derivatives similar to 1-(2-Chlorophenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea demonstrated significant cytotoxicity against HCT-116 colon cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

- Antibacterial Screening : In another research project, compounds with structural similarities were screened against various bacterial strains. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing their potential as new antimicrobial agents .

- Anti-inflammatory Research : A series of experiments evaluated the anti-inflammatory effects of related urea derivatives in animal models of inflammation. The results showed a reduction in inflammatory markers and symptoms, suggesting therapeutic potential for treating inflammatory diseases .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs with Urea and Oxadiazole Moieties

Compound 2k

- Structure : 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea

- Key Features :

- Replaces the oxadiazole-thiophene unit with a thiazole ring and complex piperazine-linked hydrazinyl chain.

- Higher molecular weight (762.2 g/mol vs. ~430–450 g/mol estimated for the target compound) due to extended substituents.

- Exhibits a melting point of 194–195°C and 73.3% synthetic yield, suggesting robust crystallinity and efficient synthesis .

Compound 23a/23b (Childress et al.)

- Structure: Aminothiazole-based guanidine inhibitors with 1,2,4-oxadiazole and biphenyl groups.

- Key Features :

2-[5-Fluoro-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-methylamino]-phenoxy]-ethanol

Substituent Effects on Physicochemical Properties

Research Findings and Implications

- Bioactivity Trends : While direct activity data for the target compound is unavailable, analogs like Compound 2k and 23a/23b demonstrate the importance of oxadiazole-urea hybrids in enzyme inhibition (e.g., sphingosine kinases) and anticancer research .

- Thermal Stability : The high melting point of Compound 2k suggests that halogenation (Cl/F) and extended aromatic systems improve thermal stability, a trait likely shared by the target compound .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-chlorophenyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea?

- Methodology : The compound can be synthesized via a multi-step route. First, prepare the oxadiazole intermediate by cyclizing thiophene-2-carboxamide with hydroxylamine under reflux in ethanol. Next, introduce the chlorophenyl urea moiety via nucleophilic substitution using 2-chlorophenyl isocyanate in an inert solvent (e.g., dichloromethane) with triethylamine as a base to neutralize HCl byproducts. Reaction conditions (temperature, solvent polarity, and stoichiometry) should be optimized via Design of Experiments (DoE) to maximize yield .

- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) and purify intermediates via column chromatography. Final product purity (>95%) can be verified via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Use H and C NMR in deuterated DMSO to confirm substituent positions. For example, the urea NH protons typically appear as broad singlets near δ 9–10 ppm, while thiophene protons resonate at δ 6.5–7.5 ppm .

- X-ray Crystallography : Co-crystallize the compound with a suitable solvent (e.g., ethanol) to determine bond lengths and angles, especially the oxadiazole ring geometry and urea planar conformation .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H] at m/z 427.08) .

Q. What analytical techniques are recommended for assessing purity and stability?

- Methodology :

- HPLC-PDA : Use a reverse-phase column with UV detection at 254 nm to quantify impurities. Adjust mobile phase pH to 3.0 (with 0.1% formic acid) to enhance peak resolution .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (heating rate: 10°C/min) to identify decomposition temperatures .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinase enzymes). The oxadiazole ring may act as a hydrogen bond acceptor, while the chlorophenyl group could enhance hydrophobic interactions .

- QSAR Analysis : Correlate electronic descriptors (e.g., logP, polar surface area) with experimental IC values from enzyme inhibition assays to build predictive models .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodology :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays). Replicate conflicting studies using identical protocols .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability in results .

Q. How does substituent modification (e.g., thiophene vs. phenyl groups) impact pharmacological properties?

- Methodology :

- SAR Studies : Synthesize analogs replacing the thiophene moiety with other heterocycles (e.g., furan, pyridine) and compare their logD (lipophilicity) and solubility profiles via shake-flask methods .

- Enzyme Kinetics : Measure inhibition constants (K) against target enzymes (e.g., COX-2) using fluorogenic substrates to quantify binding affinity changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.